molecular formula C14H10ClN3O2 B11939503 Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B11939503
M. Wt: 287.70 g/mol
InChI Key: AACAUMWOLGDAOQ-UHFFFAOYSA-N
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Description

Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a synthetic organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoate ester linked to an imidazopyridine moiety, which is further substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves the formation of the imidazopyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with an aldehyde and ammonia can yield the imidazopyridine core, which is then esterified with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazopyridine core.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted imidazopyridines .

Scientific Research Applications

Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 2-Cyanoimidazopyridine
  • Imidazo[1,2-a]pyridine analogues

Uniqueness

Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H10ClN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18)

InChI Key

AACAUMWOLGDAOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Cl

Origin of Product

United States

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